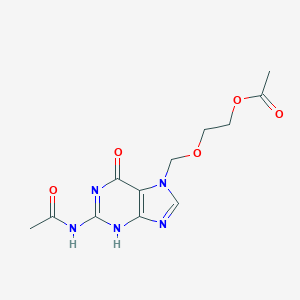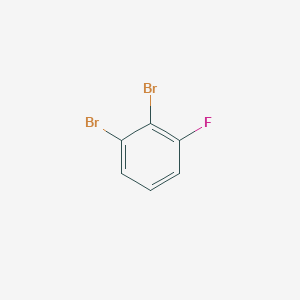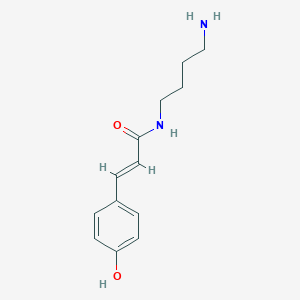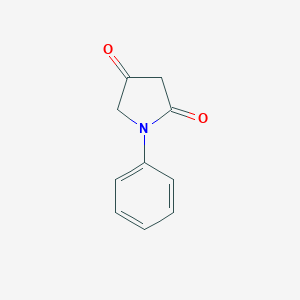
1-Phenylpyrrolidine-2,4-dione
Vue d'ensemble
Description
1-Phenylpyrrolidine-2,4-dione is a chemical compound that serves as a core structure for various derivatives with potential applications in medicinal chemistry and materials science. The phenyl group attached to the pyrrolidine dione moiety can influence the physical, chemical, and biological properties of the compound, making it a versatile scaffold for further functionalization .
Synthesis Analysis
The synthesis of 1-Phenylpyrrolidine-2,4-dione derivatives can be achieved through various synthetic routes. For instance, the reaction of N-arylbenzenecarboximidamides with succinic anhydride has been reported to yield (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-diones in good yields . Additionally, the condensation of corresponding succinic acid with substituted anilines, improved by microwave irradiation, has been used to synthesize 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones . Multicomponent reactions involving N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid have also been employed to synthesize N-aminopyrrolidine-2,5-diones .
Molecular Structure Analysis
The molecular structure of 1-Phenylpyrrolidine-2,4-dione derivatives has been explored using various analytical techniques. X-ray diffraction studies have confirmed the structures of synthesized compounds, such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione . Density functional theory (DFT) calculations have been performed to study the structure-activity relationship of these molecules, providing insights into their molecular geometry and electronic properties .
Chemical Reactions Analysis
1-Phenylpyrrolidine-2,4-dione derivatives undergo a variety of chemical reactions. They can condense with carboxyl compounds to afford arylidene derivatives or react with primary amines to yield substituted amino derivatives . These compounds can also participate in multicomponent reactions to form N-aminopyrrolidine-2,5-diones . Furthermore, they can undergo reductive cyclization to form pyrrolo[3,4-b]quinolines or react with ethyl β-aminocrotonoate to yield pyrrolo[3,4-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenylpyrrolidine-2,4-dione derivatives are influenced by their molecular structure. For example, the presence of dihalo-substituents on the benzene moiety has been found to be essential for high antifungal activity . The molecular electrostatic potential (MEP) maps of these compounds have been analyzed to predict their chemical activity, and their photoluminescent properties have been investigated for potential electronic applications . The thermal stability of these compounds has also been reported, with some showing high thermal stability in an open atmosphere .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Synthesis and Biological Activities : Novel derivatives of 1-Phenylpyrrolidine-2,4-dione exhibit significant antimicrobial and antifungal activities. A study synthesized 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and found some compounds with promising in vitro antifungal activities, particularly against a broad spectrum of fungi. The structure-activity relationship of these molecules was also analyzed through density functional theory calculations (Cvetković et al., 2019).
Structure-Activity Relationship in Antifungal Effect : Another study focused on the relationship between chemical structure and antifungal activity of benzene ring substituents in 1-phenylpyrrolidine-2,5-diones. It identified key structural features essential for the antifungal effect, such as the presence of an intact-NCO group and benzene moiety (Park et al., 1997).
Enzyme Inhibition and Biological Screening
Inhibition of Oestrone Sulphatase : Research on dialkyl 3-phenylpyrrolidine-2, 5-diones led to the development of potential steroid sulphatase inhibitors. These compounds were designed to bind to the active site of the enzyme and resist hydrolysis (Hassanzadeh et al., 2006).
Structural Investigations for Bioactive Molecules : Studies on 3-acylpyrrolidine-2,4-diones, a group that includes 1-Phenylpyrrolidine-2,4-dione, have revised the structures of several natural products. These compounds exhibit various bioactivities, and their structural investigations help in understanding their biological interactions (Nolte et al., 1980).
Chemical Synthesis and Applications
Enantiodivergent Synthesis : The enantiodivergent preparation of derivatives of 1-Phenylpyrrolidine-2,4-dione has been described for applications in chemical synthesis, demonstrating the versatility of this compound (Camps et al., 2007).
Stereoselective Reduction Studies : Research on the stereoselective reduction of derivatives of 1-Phenylpyrrolidine-2,4-dione provides insights into the mechanisms of chemical reactions crucial for synthesizing natural bioactive compounds (Jumali et al., 2017).
Agricultural and Biological Implications
- Antifungal Activity in Agriculture : Studies have shown that derivatives of 1-Phenylpyrrolidine-2,5-dione, particularly those with dihalo-substituents on the benzene moiety, exhibit high antifungal activity against pathogens affecting crops. This makes them potential candidates for agricultural fungicides (Fujinami et al., 1972).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRLBFFWYMHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347671 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrolidine-2,4-dione | |
CAS RN |
114473-81-3 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



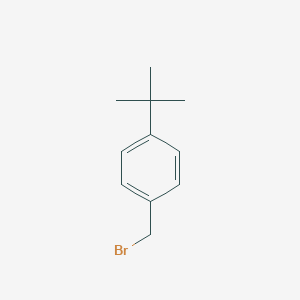
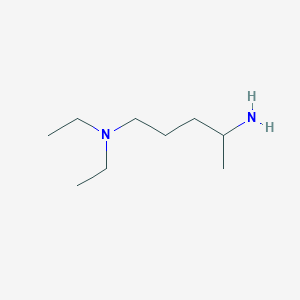
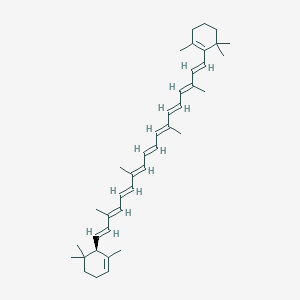
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
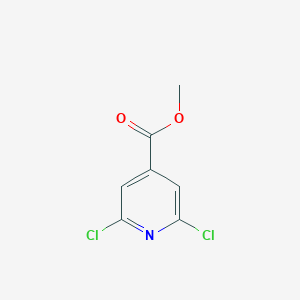
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)
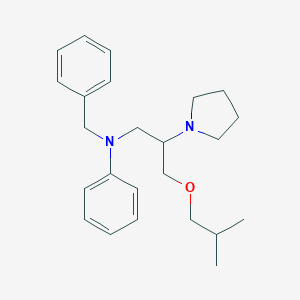
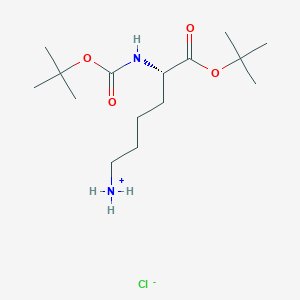
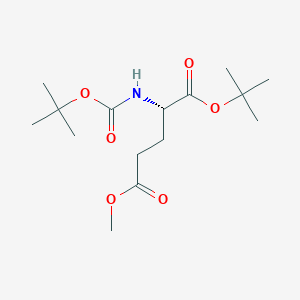
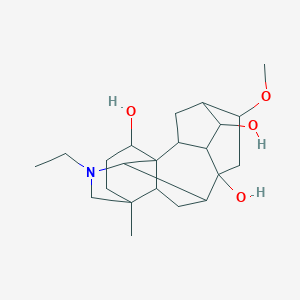
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
